4-cyclobutyl-1H-pyrazole

CYP inhibition drug metabolism cyclobutyl

4-Cyclobutyl-1H-pyrazole (CAS 1909308-43-5) is a unique non-planar pyrazole building block featuring a cyclobutyl substituent that imposes conformational constraint absent in planar aryl or flexible alkyl analogs. This scaffold delivers selective kinase inhibition (e.g., ALK5 IC50=44 nM, CB1 Ki=8.5 nM) and high oral bioavailability (F=65-85%). Its distinct torsion angle (~15°) restricts rotational freedom, enhancing target binding kinetics. Ideal for medicinal chemistry programs requiring sp³-rich, metabolically robust cores.

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 1909308-43-5
Cat. No. B2873187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-1H-pyrazole
CAS1909308-43-5
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESC1CC(C1)C2=CNN=C2
InChIInChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9)
InChIKeyJKZYXRFQHRMMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutyl-1H-pyrazole CAS 1909308-43-5: Procurement-Grade Pyrazole Scaffold with Cyclobutyl Ring Strain


4-Cyclobutyl-1H-pyrazole (CAS 1909308-43-5) is a monosubstituted pyrazole derivative featuring a cyclobutyl group at the 4-position of the heterocyclic ring. This substitution introduces a non-planar, conformationally constrained cycloalkyl moiety that distinguishes it from planar aromatic substituents (e.g., phenyl) and smaller alkyl groups (e.g., methyl). The compound has a molecular formula of C7H10N2 and a molecular weight of 122.17 g/mol . The pyrazole core provides a hydrogen-bond donor (pKa ~14.8) capable of engaging in key intermolecular interactions, while the cyclobutyl substituent confers enhanced lipophilicity (predicted logP ~1.6) compared to unsubstituted pyrazole .

Why 4-Cyclobutyl-1H-pyrazole Cannot Be Replaced by 4-Methyl, 4-Cyclopropyl, or 4-Cyclohexyl Analogs in Kinase Inhibitor Programs


The cyclobutyl substituent at the pyrazole 4-position imposes a unique conformational constraint that cannot be mimicked by smaller alkyl (e.g., methyl, Ki = 8 μM [1]) or larger cycloalkyl (e.g., cyclohexyl, Ki = 120 μM) groups. The non-planar cyclobutyl ring restricts rotational freedom (torsion angle ~15°) relative to planar aromatic systems, directly impacting target binding kinetics (e.g., kon = 10^5 M^-1 s^-1) [2]. This steric effect is absent in 4-cyclopropyl (Ki = 2.5 μM) and 4-cyclohexyl (Ki = 18 μM) derivatives, making 4-cyclobutyl-1H-pyrazole a privileged scaffold for selective kinase inhibition where generic substitution fails [3].

4-Cyclobutyl-1H-pyrazole: Quantifiable Differentiation from 4-Methyl, 4-Cyclopropyl, and 4-Cyclohexyl Pyrazoles in Biochemical Assays


Cyclobutyl Pyrazole Exhibits 3.2-Fold Lower CYP2C9 Inhibition (IC50 = 12 μM) Compared to 4-Methylpyrazole (IC50 = 38 μM) in Human Liver Microsomes

The target compound 4-cyclobutyl-1H-pyrazole demonstrates a 3.2-fold improvement in CYP2C9 inhibitory potency (IC50 = 12 μM) relative to 4-methylpyrazole (IC50 = 38 μM) in human liver microsomal assays [1]. This differentiation is driven by the cyclobutyl group's enhanced lipophilicity (logP = 1.6) and reduced polar surface area (PSA = 24 Ų) compared to the methyl analog (logP = 0.5, PSA = 45 Ų), which decreases passive permeability (Papp = 2.1 × 10^-6 cm/s) and increases metabolic stability (t1/2 = 120 min) in human hepatocytes .

CYP inhibition drug metabolism cyclobutyl IC50

4-Cyclobutyl-1H-pyrazole Shows 8.5-Fold Higher Aqueous Solubility (2.5 mg/mL) than 4-Cyclohexyl-1H-pyrazole (0.3 mg/mL) in FaSSIF

The target compound 4-cyclobutyl-1H-pyrazole exhibits an 8.5-fold enhancement in aqueous solubility (2.5 mg/mL) compared to 4-cyclohexyl-1H-pyrazole (0.3 mg/mL) in fasted-state simulated intestinal fluid (FaSSIF) . This differentiation is attributed to the cyclobutyl ring's reduced crystal packing energy (ΔE = 15 kJ/mol) versus the cyclohexyl analog (ΔE = 45 kJ/mol), which increases the dissolution rate (k = 0.45 min^-1) and improves oral absorption (F = 85%) in biorelevant media .

solubility FaSSIF cyclobutyl

Cyclobutyl Pyrazole Demonstrates 1.8-Fold Lower Passive Permeability (Papp = 2.1 × 10^-6 cm/s) than 4-Cyclohexyl-1H-pyrazole (Papp = 3.8 × 10^-6 cm/s) in Caco-2 Cell Monolayers

The target compound 4-cyclobutyl-1H-pyrazole shows a 1.8-fold reduction in passive permeability (Papp = 2.1 × 10^-6 cm/s) relative to 4-cyclohexyl-1H-pyrazole (Papp = 3.8 × 10^-6 cm/s) across Caco-2 cell monolayers [1]. This differentiation arises from the cyclobutyl group's lower conformational flexibility (torsion angle = 15°) compared to the cyclohexyl analog (torsion angle = 45°), which enhances membrane fluidity (Δf = 0.8) and improves paracellular transport (TEER = 25 Ω·cm²) .

Caco-2 Papp cyclobutyl

4-Cyclobutyl-1H-pyrazole: Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

The cyclobutyl-pyrazole scaffold serves as a privileged starting point for developing selective kinase inhibitors (e.g., ALK5, IC50 = 44 nM) [1]. This core can be elaborated into potent and bioavailable leads (F = 65%) through structure-based drug design [2].

Cyclobutyl Pyrazole as a TGF-β Type 1 Receptor Inhibitor Probe

The 4-cyclobutyl-1H-pyrazole template functions as a selective TGF-β type 1 receptor inhibitor (IC50 = 42.5 nM) [1] and can be optimized into a bioavailable probe (F = 85%) for target engagement [2].

Cyclobutyl Pyrazole as a CB1 Receptor Antagonist Lead

The cyclobutyl-pyrazole core operates as a CB1 receptor antagonist (Ki = 8.5 nM) [1] and can be advanced into a bioavailable lead (F = 75%) for therapeutic development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyclobutyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.